Losartan Impurity 4 chemical structure and CAS 114798-36-6
Losartan Impurity 4 chemical structure and CAS 114798-36-6
This guide provides an in-depth technical analysis of Losartan Impurity 4, specifically identified by CAS 114798-36-6.
Chemical Identity, Formation Mechanisms, and Analytical Control
Part 1: Molecular Architecture & Identity
CAS 114798-36-6 corresponds to Losartan Carboxaldehyde (also chemically known as EXP3179 ).[1] While commercial vendors often label this "Impurity 4," it is formally recognized in pharmacopoeial contexts as Losartan EP Impurity K or Losartan USP Related Compound C (varies by revision; always verify against current USP/EP monographs).
Unlike random process by-products, this molecule is the obligate oxidative intermediate between the parent drug (Losartan) and its active metabolite (Losartan Carboxylic Acid/EXP3174).
Physicochemical Profile
| Property | Specification | Technical Note |
| Common Name | Losartan Aldehyde (Impurity 4) | Internal Code: EXP3179 |
| CAS Number | 114798-36-6 | Distinct from Losartan (124750-99-8) and Acid Metabolite (124750-92-1) |
| IUPAC Name | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carbaldehyde | The C5-methanol of Losartan is oxidized to a C5-formyl group.[2] |
| Molecular Formula | C₂₂H₂₁ClN₆O | MW: 420.89 g/mol |
| Solubility | DMSO, Methanol, Acetonitrile | Poorly soluble in water at neutral pH due to lipophilicity (LogP ~4.9). |
| pKa | ~4.5 - 5.0 (Tetrazole ring) | Critical for HPLC mobile phase pH selection. |
Part 2: Mechanistic Formation & Biological Significance
The Oxidative Cascade
Losartan Potassium contains a primary alcohol at the imidazole C5 position.[3] Under oxidative stress (exposure to atmospheric oxygen, light, or trace metal catalysts like Cu/Fe during manufacturing), this alcohol undergoes a two-step oxidation.
-
Step 1 (Formation of Impurity 4): The alcohol is dehydrogenated to form the aldehyde (CAS 114798-36-6).
-
Step 2 (Degradation to Acid): The aldehyde is further oxidized to the carboxylic acid (EXP3174).[4]
Crucial Insight: In vivo, this pathway is driven by Cytochrome P450 (CYP2C9 and CYP3A4). However, in a stability context (drug substance storage), "Impurity 4" accumulation indicates inadequate protection from moisture and oxygen or trace metal contamination in the excipients.
Figure 1: The oxidative degradation pathway of Losartan.[3] Impurity 4 acts as the central intermediate. Notably, this aldehyde (EXP3179) possesses unique biological activity as a partial PPAR-γ agonist, distinct from the angiotensin-blocking activity of the parent.
Part 3: Analytical Strategy (HPLC)
Detecting CAS 114798-36-6 requires separating it from the parent (Losartan) and the acid metabolite. Because the aldehyde is less polar than the alcohol (Losartan) but the tetrazole ring remains ionizable, pH control is paramount.
Validated HPLC Protocol
Objective: Quantification of Impurity 4 at <0.10% levels.
| Parameter | Condition | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard reversed-phase retention. |
| Mobile Phase A | 0.1% Phosphoric Acid or Phosphate Buffer (pH 2.5) | Low pH suppresses the ionization of the tetrazole, increasing retention and improving peak shape. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent required for the lipophilic aldehyde. |
| Gradient | Time(min) / %B: 0/25 → 25/80 | Gradient required to elute the late-eluting aldehyde (Impurity 4) after Losartan. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow. |
| Detection | UV at 254 nm | The biphenyl-tetrazole chromophore absorbs strongly here. |
| Retention Order | Losartan (~10 min) < Impurity 4 (~15-18 min) | The aldehyde is significantly more hydrophobic than the parent alcohol. |
Troubleshooting "Ghost" Peaks
If you observe split peaks for Impurity 4, check the diluent pH . The aldehyde can exist in equilibrium with its hydrate (gem-diol) form in aqueous solution. Ensure samples are prepared in a high ratio of organic solvent (e.g., Methanol:Acetonitrile) to stabilize the carbonyl form.
Part 4: Synthesis of the Reference Standard
To generate CAS 114798-36-6 for use as a qualified reference standard, a controlled oxidation of Losartan is required.
Protocol Summary:
-
Starting Material: Losartan Potassium (10g).
-
Reagent: Activated Manganese Dioxide (MnO₂) or Swern Oxidation reagents (Oxalyl chloride/DMSO). Note: MnO₂ is preferred for selectivity to the aldehyde, avoiding over-oxidation to the acid.
-
Solvent: Dichloromethane (DCM) or Chloroform.
-
Procedure:
-
Dissolve Losartan (free acid form) in DCM.
-
Add 10 equivalents of activated MnO₂.
-
Stir at reflux for 4–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate).
-
Filter through Celite to remove MnO₂.
-
Concentrate filtrate.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography.
-
Characterization: Confirm aldehyde peak in ¹H-NMR (~9.6 ppm, singlet).
Part 5: Regulatory & Safety Context
Under ICH Q3A(R2) guidelines, impurities in new drug substances must be reported if >0.05% and identified/qualified if >0.10%.
-
Toxicology: While Impurity 4 is a stable metabolite (EXP3179) found in human plasma after Losartan administration, its presence in the drug substance is strictly controlled.
-
Genotoxicity: There are no structural alerts indicating mutagenicity (no nitro groups, alkylating halides, or hydrazines). It is generally considered a low-risk impurity regarding genotoxicity, unlike the azido-impurities associated with the tetrazole ring synthesis.
-
Limits: Typical specification limits for individual unspecified impurities are NMT 0.10%. However, as a known metabolite, higher limits may be justified if qualified by toxicological data.
References
-
PubChem Compound Summary. Losartan Impurity 4 (CID 54298525). National Library of Medicine. [Link]
-
Schupp, M., et al. (2004). Angiotensin Type 1 Receptor Blockers Induce Peroxisome Proliferator-Activated Receptor-γ Activity. Circulation. (Identifies EXP3179/Impurity 4 as a PPAR-γ agonist). [Link]
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[5] (2006).[4][5][6] [Link]
Sources
- 1. Losartan Carboxaldehyde | 114798-36-6 [chemicalbook.com]
- 2. CAS 114798-36-6 Losartan EP Impurity K | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
